N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
Description
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a synthetic acetamide derivative featuring a thiazol-4-one core substituted with a morpholine ring at position 2 and a difluoromethylsulfanylphenyl group at the acetamide nitrogen. Its synthesis likely involves nucleophilic substitution and cyclization steps, as inferred from analogous methods for related compounds .
Properties
Molecular Formula |
C16H17F2N3O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C16H17F2N3O3S2/c17-15(18)25-11-3-1-10(2-4-11)19-13(22)9-12-14(23)20-16(26-12)21-5-7-24-8-6-21/h1-4,12,15H,5-9H2,(H,19,22) |
InChI Key |
BLFKQBBAJSJVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)SC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the morpholinyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with morpholine.
Attachment of the difluoromethyl sulfanyl group: This can be accomplished through the reaction of a difluoromethyl sulfide precursor with an aryl halide under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and sulfanyl group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Potential use as a probe for studying biological processes involving thiazole-containing compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiazole ring may interact with metal ions in enzyme active sites, while the morpholinyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a morpholinyl-thiazol-4-one core and a difluoromethylsulfanylphenyl group. Below is a comparison with key analogues identified in the literature:
Key Functional Group Comparisons
- Thiazol-4-one vs. Triazole/Thiadiazole Cores :
The thiazol-4-one ring in the target compound enables hydrogen bonding via its carbonyl oxygen, unlike triazole or thiadiazole cores, which lack this feature. This may enhance interactions with polar residues in biological targets . - Morpholine vs. Carbamimidamido/Sulfamoyl Groups :
Morpholine’s oxygen atoms contribute to solubility and moderate basicity, whereas carbamimidamido (basic) or sulfamoyl (acidic) groups in analogues introduce pH-dependent solubility and binding . - Difluoromethylsulfanyl vs. Nitro/Chlorophenyl Substituents :
The difluoromethylsulfanyl group balances lipophilicity and metabolic stability, contrasting with the electron-deficient nitro group (polar) or chlorophenyl (lipophilic) substituents .
Spectroscopic and Computational Analyses
- NMR Profiling :
The target compound’s NMR spectrum would show distinct shifts for the morpholinyl protons (~3.5–4.0 ppm) and the thiazol-4-one carbonyl (~170 ppm in $^{13}\text{C}$), differentiating it from triazole-based analogues lacking these features . - Docking Studies: AutoDock4 simulations () suggest that the morpholinyl group in the target compound may form hydrogen bonds with receptor sites, unlike non-polar substituents in analogues .
Pharmacokinetic and ADMET Considerations
While explicit ADMET data for the target compound are unavailable, analogues with sulfamoyl or nitro groups () exhibit higher aqueous solubility but poorer blood-brain barrier penetration compared to the difluoromethylsulfanyl-morpholine combination. The latter’s logP is estimated to be intermediate (~2.5–3.5), balancing absorption and excretion .
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a difluoromethyl sulfanyl group, a morpholinyl moiety, and a thiazolyl acetamide component, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is with a molecular weight of 401.5 g/mol. The structural components include:
- Difluoromethyl sulfanyl group : Enhances lipophilicity and potential enzyme interactions.
- Morpholinyl group : Improves solubility and bioavailability.
- Thiazole ring : Known for its ability to interact with metal ions in enzyme active sites.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound can bind effectively to various enzymes and receptors, modulating their activity. For instance:
- Enzyme Inhibition : The thiazole ring may chelate metal ions in active sites, inhibiting enzymatic activity.
- Receptor Modulation : The morpholinyl group enhances binding affinity to G-protein coupled receptors (GPCRs), potentially leading to altered signaling pathways.
Antimicrobial Activity
Compounds containing the thiazole scaffold have been shown to exhibit broad-spectrum antimicrobial properties. Studies suggest that derivatives similar to this compound possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound's anticancer activity is supported by its structural similarity to known anticancer agents. Research indicates that thiazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antibacterial effects of various thiazole derivatives, highlighting that modifications similar to those in this compound resulted in enhanced activity against resistant bacterial strains .
- In Vitro Anticancer Activity : In vitro assays demonstrated that compounds with similar functional groups exhibited cytotoxicity against several cancer cell lines, suggesting that this compound could be further explored for anticancer drug development .
Comparative Analysis
To understand the uniqueness of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-y)-4-o-xo - 4,5-dihydro - 1,3-thiazol - 5 - yl] acetamide in relation to other compounds, the following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-{[(3R)-3-methyl]-piperazin} | Contains piperazine instead of morpholine | Different nitrogen heterocycle affecting solubility |
| 2-(trifluoromethyl)thiazole | Lacks the morpholine group | Simpler structure with potential for different reactivity |
| 5-fluoro-N-(phenyl)acetamide | Similar acetamide functionality | Lacks thiazole and difluoromethyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
